

Technical Profile: 2-((3-Chlorophenyl)amino)benzoic Acid

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Compound of Interest

Compound Name:	2-((3-Chlorophenyl)amino)benzoic acid
CAS No.:	13278-36-9
Cat. No.:	B078045

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Common Synonyms: N-(3-Chlorophenyl)anthranilic acid; 3-Chlorofenamic acid; Clofenamic acid (variable) CAS Registry Number: 13278-36-9 Chemical Class: Fenamate (N-Aryl Anthranilic Acid Derivative)[1]

Executive Summary

2-((3-Chlorophenyl)amino)benzoic acid is a bioactive small molecule belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it is the des-methyl analogue of Tolfenamic acid and the chloro-analogue of Flufenamic acid. While less commercially prominent than its methylated counterparts, it serves as a critical pharmacophore in Structure-Activity Relationship (SAR) studies targeting cyclooxygenase (COX) inhibition and chloride channel modulation.

This guide details the physicochemical characterization, synthetic pathways, and pharmacological mechanisms of this compound, designed for researchers in medicinal chemistry and drug development.

Chemical Identity & Physicochemical Profiling

The compound consists of an anthranilic acid core substituted at the nitrogen atom with a 3-chlorophenyl ring.[1][2] The ortho-positioning of the carboxylic acid relative to the amine bridge is essential for its ability to bind the arginine residue in the COX active site.

Structural Specifications

Parameter	Data
IUPAC Name	2-((3-Chlorophenyl)amino)benzoic acid
Molecular Formula	C ₁₃ H ₁₀ ClNO ₂
Molecular Weight	247.68 g/mol
SMILES	<chem>OC(=O)C1=CC=CC=C1NC2=CC=CC(Cl)=C2</chem>
InChI Key	OVMWPVYEBVFZHM-UHFFFAOYSA-N

Physicochemical Properties

Property	Value	Source/Method
Appearance	Yellow to greenish crystalline powder	Visual Inspection
Melting Point	171–172 °C	Experimental [1]
Solubility	Soluble in DMSO, Ethanol, DMF; Insoluble in Water	Standard Solubility Screen
pKa (Acid)	3.85 ± 0.10 (Predicted)	ACD/Labs Percepta
LogP	4.3 – 5.6	Experimental/Predicted [2]
H-Bond Donors	2 (Carboxyl OH, Amine NH)	Structural Analysis
H-Bond Acceptors	3 (Carboxyl O, Carbonyl O, Amine N)	Structural Analysis

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of **2-((3-Chlorophenyl)amino)benzoic acid** relies on the Ullmann Condensation, a copper-catalyzed N-arylation reaction. This pathway is preferred for its robustness in forming C–N bonds between electron-deficient aryl halides and anthranilic acid derivatives.

Reaction Mechanism (Ullmann Condensation)

The reaction involves the coupling of 2-chlorobenzoic acid (or its potassium salt) with 3-chloroaniline in the presence of a copper catalyst.

Reagents:

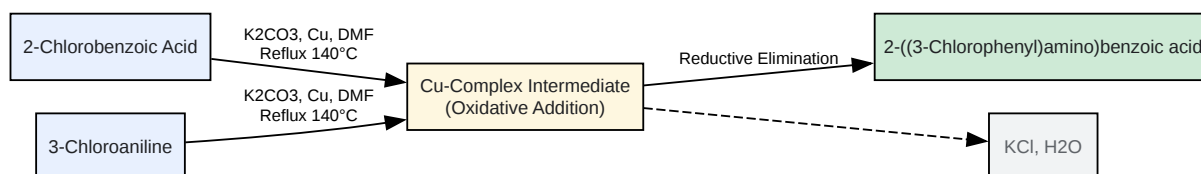
- Substrate A: 2-Chlorobenzoic acid (1.0 eq)
- Substrate B: 3-Chloroaniline (1.2 eq)
- Base: Potassium Carbonate (K_2CO_3) (2.0 eq)
- Catalyst: Copper powder (activated) or CuI (5 mol%)
- Solvent: DMF or Isoamyl alcohol (Reflux)

Step-by-Step Protocol:

- Activation: Charge a round-bottom flask with 2-chlorobenzoic acid, K_2CO_3 , and DMF. Stir at 80°C for 30 minutes to generate the potassium carboxylate salt.
- Coupling: Add 3-chloroaniline and activated copper powder.
- Reflux: Heat the mixture to reflux (approx. 130–140°C) for 4–6 hours under an inert atmosphere (N_2). Monitor consumption of 2-chlorobenzoic acid via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- Work-up:
 - Cool reaction mixture to room temperature.
 - Pour into ice-cold water (pH ~9).

- Filter off inorganic copper residues and unreacted aniline.
- Acidify the filtrate with 2M HCl to pH 2–3 to precipitate the crude product.
- Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Synthetic Pathway Diagram



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Figure 1: Ullmann condensation pathway for the synthesis of **2-((3-Chlorophenyl)amino)benzoic acid**.

Pharmacology & Mechanism of Action

As a fenamate, **2-((3-Chlorophenyl)amino)benzoic acid** functions primarily as an inhibitor of Cyclooxygenase (COX) enzymes. It shares the dual-mechanism profile typical of this class: inhibiting prostaglandin biosynthesis and potentially modulating ion channels.

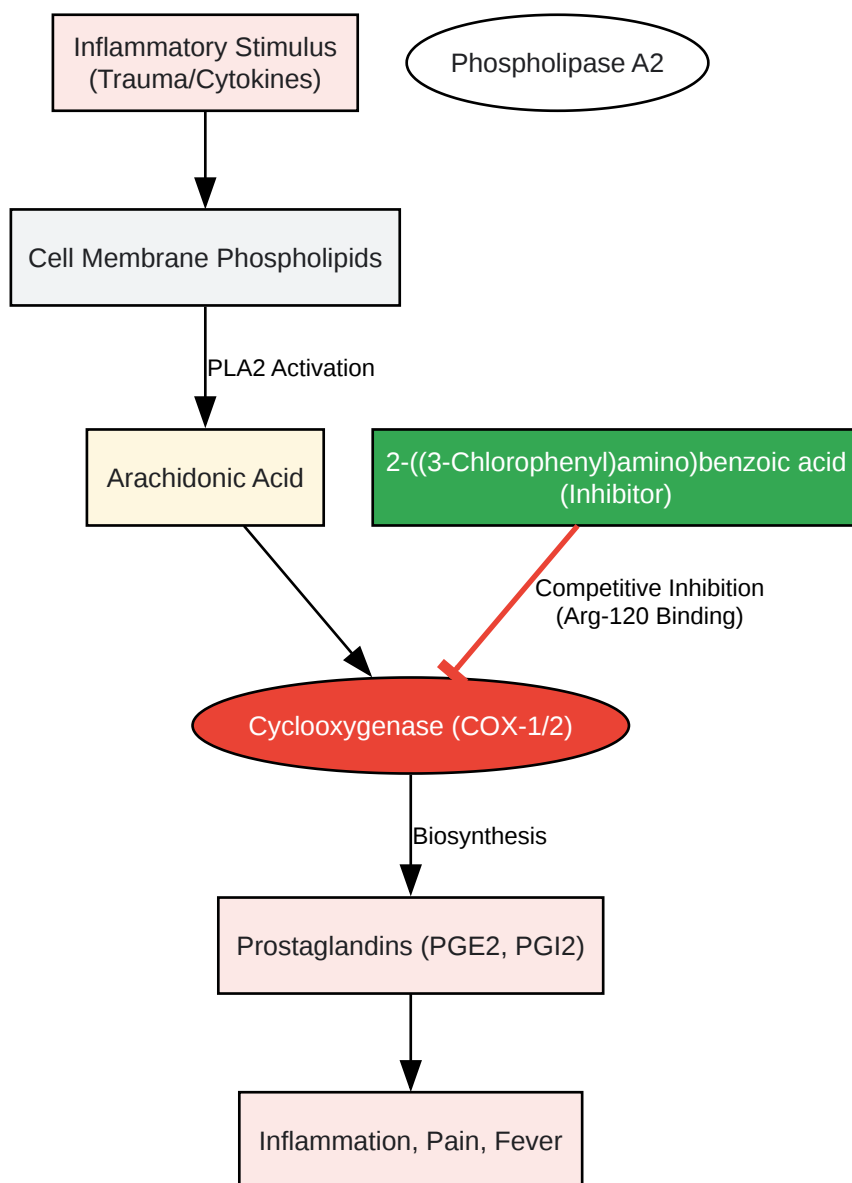
Primary Mechanism: COX Inhibition[4]

- Target: COX-1 and COX-2 enzymes (Prostaglandin G/H Synthase).[3]
- Binding Mode: The carboxylate group forms an ionic bond with Arg-120 in the COX active site, while the diphenylamine scaffold occupies the hydrophobic channel, blocking the entry of Arachidonic Acid (AA).
- Effect: Reduction in the synthesis of pro-inflammatory prostaglandins (PGE₂, PGI₂), leading to analgesic and anti-inflammatory effects.[3][4]

Secondary Mechanism: Ion Channel Modulation

Research into fenamates (e.g., Flufenamic acid) suggests that **2-((3-Chlorophenyl)amino)benzoic acid** may also modulate Chloride (Cl^-) channels and Non-selective Cation Channels (NSCCs). This activity is often explored in neurophysiology research to study membrane excitability.

Pharmacological Pathway Diagram



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Figure 2: Mechanism of Action illustrating COX inhibition and blockage of the inflammatory cascade.

Analytical Profiling & Quality Control

For identification and purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method. The following protocol is validated for fenamate derivatives.

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μ m.
- Mobile Phase:
 - A: 20 mM Potassium Phosphate Buffer (pH 3.0)
 - B: Acetonitrile[5][6][7]
 - Gradient: 40% B to 80% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 280 nm (Max absorption for fenamate core).
- Retention Time: Expect elution between 4.5 – 6.0 minutes (variable based on gradient).

Spectroscopic Identification

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - δ 13.0 (s, 1H, -COOH)
 - δ 9.5 (s, 1H, -NH-)
 - δ 7.9 (dd, 1H, Ar-H ortho to COOH)
 - δ 6.8–7.5 (m, 7H, Aromatic protons)
- MS (ESI-): m/z 246.0 [M-H]⁻ (Characteristic chlorine isotope pattern $^{35}\text{Cl}/^{37}\text{Cl}$ 3 :1).

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).

- GHS Signal Word: Warning.[8]
- H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Storage: Store at +2°C to +8°C, protected from light. Hygroscopic.

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